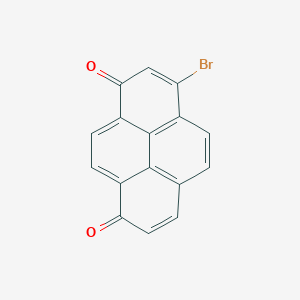

3-Bromopyrene-1,8-dione

Description

Properties

CAS No. |

114562-64-0 |

|---|---|

Molecular Formula |

C16H7BrO2 |

Molecular Weight |

311.13 g/mol |

IUPAC Name |

3-bromopyrene-1,8-dione |

InChI |

InChI=1S/C16H7BrO2/c17-12-7-14(19)11-5-4-10-13(18)6-2-8-1-3-9(12)16(11)15(8)10/h1-7H |

InChI Key |

XUWVDZPUQZKFEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C(=O)C=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Brominated Pyrene Derivatives and Pyrene-1,8-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information regarding the synthesis or characterization of "3-Bromopyrene-1,8-dione." The nomenclature of pyrene derivatives can be ambiguous, with historical literature sometimes referring to 1-bromopyrene as 3-bromopyrene. This guide therefore provides a comprehensive overview of the synthesis and characterization of the closely related and well-documented compounds: 1-Bromopyrene and Pyrene-1,8-dione. This information serves as a foundational resource for researchers interested in the synthesis of potentially novel brominated pyrene-diones.

Synthesis of 1-Bromopyrene

The synthesis of 1-bromopyrene is a common entry point for the functionalization of the pyrene core. Electrophilic aromatic substitution on pyrene preferentially occurs at the 1, 3, 6, and 8 positions[1][2]. Several methods for the mono-bromination of pyrene have been reported.

Experimental Protocol: Bromination of Pyrene

A widely used and reliable method for the synthesis of 1-bromopyrene involves the direct bromination of pyrene using bromine in a suitable solvent.

Materials and Equipment:

-

Pyrene

-

Bromine

-

Carbon tetrachloride (or a safer alternative like dichloromethane)

-

Anhydrous calcium chloride or magnesium sulfate

-

Benzene

-

Ethanol

-

Three-necked round-bottomed flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure: [3]

-

In a 500-mL three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 8.08 g (0.040 mole) of pyrene in 80 ml of carbon tetrachloride.

-

Prepare a solution of 2.0 ml of bromine (6.24 g, 0.039 mole) in 30 ml of carbon tetrachloride and add it dropwise to the pyrene solution over 2–3 hours with stirring.

-

Stir the resulting orange solution overnight at room temperature.

-

Wash the reaction mixture with three 100-ml portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the pale yellow solid residue in 10 ml of benzene and treat with a small amount of activated carbon.

-

Filter the solution and dilute the filtrate with 120 ml of absolute ethanol.

-

Distill the solution until about 80–90 ml of solvent remains and then cool to induce crystallization.

-

Collect the pale yellow flakes of 1-bromopyrene by filtration. Additional product can be obtained by concentrating the mother liquor.

-

Recrystallize the product from a benzene-ethanol mixture to obtain colorless crystals.

Synthesis Workflow

Caption: Synthesis workflow for 1-Bromopyrene.

Characterization of 1-Bromopyrene

The synthesized 1-bromopyrene should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉Br | [4] |

| Molecular Weight | 281.15 g/mol | [4] |

| Melting Point | 93–95 °C | [3] |

| Appearance | Pale yellow flakes/colorless crystals | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.43 (d, 1H), 8.24-8.20 (m, 3H), 8.17 (d, 1H), 8.09 (d, 1H), 8.06-7.99 (m, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 131.3, 131.1, 130.7, 130.1, 129.7, 129.1, 127.8, 127.2, 126.6, 126.1, 126.0, 125.9, 125.7, 125.6, 124.1, 120.0 | [5] |

| Mass Spec. (APCI-HRMS) | m/z calcd. for C₁₆H₉Br [M+H]⁺ 279.9882, found 279.9885 | [5] |

Synthesis of Pyrene-1,8-dione

Pyrene-1,8-dione is a known isomer of pyrenequinone. While detailed, readily available synthesis protocols are less common than for 1-bromopyrene, its existence is confirmed in chemical databases[5][6]. The synthesis of other pyrene-diones, such as pyrene-4,5-dione, typically involves the oxidation of pyrene[7][8]. It is plausible that pyrene-1,8-dione could be synthesized via a similar oxidative route, potentially starting from a 1,8-disubstituted pyrene precursor. Researchers may need to consult specialized literature or develop a synthetic route based on analogous transformations.

Potential Synthesis of this compound

As there is no direct literature on the synthesis of this compound, a plausible synthetic strategy would involve the bromination of Pyrene-1,8-dione. However, the electronic properties of the dione would significantly influence the regioselectivity of the bromination. The carbonyl groups are deactivating, which would make electrophilic substitution more challenging compared to pyrene and would direct incoming electrophiles to specific positions. For instance, the bromination of pyrene-4,5-dione occurs at the 9 and 10 positions[1]. A similar directing effect would be expected for pyrene-1,8-dione.

Proposed Synthetic Logic

Caption: Hypothetical synthetic routes to this compound.

Characterization Workflow

A general workflow for the characterization of a novel synthesized compound like this compound would involve a series of analytical techniques to confirm its structure and purity.

Caption: General characterization workflow.

Conclusion

While a direct and established protocol for the synthesis and characterization of this compound is not available in the current scientific literature, this guide provides detailed methodologies for the synthesis and characterization of the key precursors, 1-Bromopyrene and Pyrene-1,8-dione. The provided workflows and characterization data for these compounds offer a solid foundation for researchers aiming to explore the synthesis of novel brominated pyrene-diones. Further research would be required to develop a reliable synthetic route and fully characterize the target molecule.

References

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-Pyrenedione | C16H8O2 | CID 16820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pyrene-1,8-dione CAS#: 2304-85-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Brominated Pyrene Derivatives: A Focus on 1-Bromopyrene

Physicochemical Properties of 1-Bromopyrene

1-Bromopyrene is a mono-brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH).[1] It is a key intermediate in the synthesis of various functional organic materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1][2] The physicochemical properties of 1-Bromopyrene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉Br | [3][4] |

| Molecular Weight | 281.15 g/mol | [5][6] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | 102-105 °C | [1][6] |

| Boiling Point | 255 °C at 7 mmHg | [1][6] |

| Solubility | Soluble in chloroform and DMSO; slightly soluble in methanol. Insoluble in water. | [1][2][7] |

| CAS Number | 1714-29-0 | [3][4] |

Experimental Protocols

Synthesis of 1-Bromopyrene

Several methods for the synthesis of 1-Bromopyrene have been reported, with the electrophilic bromination of pyrene being the most common approach.[2] Below are two detailed experimental protocols.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method involves the reaction of pyrene with N-bromosuccinimide (NBS) in an anhydrous organic solvent.[1]

-

Materials: Pyrene, N-Bromosuccinimide (NBS), Anhydrous N,N-dimethylformamide (DMF), Dichloromethane, Deionized water, Anhydrous magnesium sulfate (MgSO₄), Hexane.

-

Procedure:

-

Dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL).

-

Slowly add a solution of NBS (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, pour the reaction mixture into deionized water (50 mL).

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hexane to yield pure 1-Bromopyrene as a light yellow powder.[1]

-

Protocol 2: Bromination using Hydrobromic Acid and Hydrogen Peroxide

This protocol provides a chromatography-free method for the synthesis of 1-Bromopyrene.[8][9][10]

-

Materials: Pyrene, Methanol (MeOH), Diethyl ether (Et₂O), Hydrobromic acid (HBr, 48% aqueous solution), Hydrogen peroxide (H₂O₂, 30% aqueous solution), Dichloromethane (CH₂Cl₂), Sodium hydroxide (NaOH, 1 M aqueous solution), Saturated aqueous sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄), Hexanes.

-

Procedure:

-

In a 500-mL round-bottomed flask, add a mixture of MeOH and Et₂O (250 mL, 1:1 v/v).

-

Add pyrene (20.0 g, 98.9 mmol) with vigorous stirring, followed by the addition of HBr (12.3 mL, 109 mmol) via syringe.

-

Cool the reaction mixture to 15 °C using a water bath.

-

Slowly add H₂O₂ (10.4 mL, 104 mmol) over a period of 30 minutes.

-

Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Add water (150 mL) and extract the mixture with CH₂Cl₂ (2 x 250 mL).

-

Wash the combined organic extracts with 1 M aqueous NaOH (150 mL) and saturated aqueous NaCl (2 x 150 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Dissolve the resulting solid in boiling hexanes (1.0 L) and cool in a freezer overnight to induce crystallization.

-

Collect the precipitate by filtration and dry in vacuo to obtain 1-Bromopyrene as a pale yellow powder.[10]

-

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 1-Bromopyrene.

| Spectroscopy | Key Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.43 (d, J = 9.2 Hz, 1H), 8.24-8.20 (m, 3H), 8.17 (d, J = 9.2 Hz, 1H), 8.09 (d, J = 8.9 Hz, 1H), 8.06-7.99 (m, 3H). | [10] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 131.3, 131.1, 130.7, 130.1, 129.7, 129.1, 127.8, 127.2, 126.6, 126.1, 126.0, 125.9, 125.7, 125.6, 124.1, 120.0. | [10] |

| IR (ATR) | ν (cm⁻¹): 3047, 1588, 1481, 1429, 1015, 966, 835, 751, 706. | [10] |

| Mass Spec (APCI HRMS) | m/z calculated for C₁₆H₉Br [M+H]⁺ 279.9882, found 279.9885. | [10] |

Biological Activity and Applications

While specific signaling pathways involving 1-Bromopyrene are not extensively documented, its application in biological research has been noted, particularly in the context of DNA damage and repair studies.[1] It is used as a reagent to induce phototoxicity and study light-induced lipid peroxidation.[1] Furthermore, 1-Bromopyrene serves as a crucial building block for the synthesis of more complex molecules with potential biological or material science applications.[11][12]

Visualizations

Experimental Workflow: Synthesis of 1-Bromopyrene (NBS Method)

Caption: Workflow for the synthesis of 1-Bromopyrene using NBS.

Logical Relationship: Application in DNA Damage Studies

References

- 1. 1-Bromopyrene CAS#: 1714-29-0 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromopyrene [webbook.nist.gov]

- 4. 1-Bromopyrene [webbook.nist.gov]

- 5. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromopyrene-1,8-dione and its Parent Compound

Introduction: This technical guide provides a comprehensive overview of 3-Bromopyrene-1,8-dione, a derivative of the pyrenequinone family. Due to the specialized nature of this compound, publicly available data is limited. Therefore, this document focuses on the foundational data of the parent compound, Pyrene-1,8-dione, and provides extrapolated information and proposed experimental protocols for its brominated derivative based on established chemical principles and related literature. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, the properties of its parent compound, Pyrene-1,8-dione, are well-documented. The molecular formula for this compound can be deduced by adding a bromine atom to the structure of Pyrene-1,8-dione.

Data Presentation: Chemical Properties

| Property | Pyrene-1,8-dione | This compound (Predicted) |

| CAS Number | 2304-85-0[1][2] | Not available |

| Molecular Formula | C₁₆H₈O₂[1][2] | C₁₆H₇BrO₂ |

| Molecular Weight | 232.23 g/mol [1] | 311.13 g/mol |

| Synonyms | 1,8-Pyrenequinone, 3,10-Pyrenedione[1] | - |

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the bromination of pyrene and its derivatives. Researchers should adapt this methodology based on laboratory conditions and safety protocols.

Proposed Synthesis of this compound:

Objective: To synthesize this compound via electrophilic aromatic substitution of Pyrene-1,8-dione.

Materials:

-

Pyrene-1,8-dione

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve Pyrene-1,8-dione in anhydrous dichloromethane.

-

Initiation of Reaction: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) in one portion.

-

Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Note: The regioselectivity of the bromination will be influenced by the deactivating effect of the carbonyl groups at the 1 and 8 positions. While electrophilic substitution on the pyrene core typically favors the 1, 3, 6, and 8 positions, the presence of the dione functionality will direct the substitution to other available positions. The "3-position" in the name this compound may refer to a non-standard numbering of the pyrene core in this specific derivative.

Signaling Pathways and Logical Relationships

Given the absence of specific studies on the biological activity of this compound, a generalized logical workflow illustrating the potential metabolic activation of a pyrenequinone is presented. Polycyclic aromatic hydrocarbons and their quinone derivatives are known to exert toxicity through metabolic activation to reactive intermediates that can lead to oxidative stress and DNA damage.

Diagram of Potential Metabolic Activation:

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromopyrene-1,8-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) extensively studied for their unique electronic and photophysical properties, making them valuable in materials science and as fluorescent probes.[1][2] The introduction of a dione functionality to the pyrene core, as in pyrene-1,8-dione, and further substitution with a bromine atom to yield 3-Bromopyrene-1,8-dione, is expected to significantly modulate its physicochemical properties, including solubility and stability. These properties are critical for any potential application, from organic electronics to drug development. This technical guide aims to provide a predictive overview of the solubility and stability of this compound, alongside detailed experimental protocols for its characterization.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its constituent parts.

-

Pyrene Core: A hydrophobic, four-ring aromatic system.[3] It is a colorless solid, though often with yellow impurities, and its solutions can exhibit a blue fluorescence.[1]

-

1,8-Dione Group: The presence of two carbonyl groups will introduce polarity and potential sites for hydrogen bonding, which may slightly increase aqueous solubility compared to pyrene.

-

3-Bromo Substituent: The bromine atom is an electron-withdrawing group that will influence the electronic distribution of the aromatic system. Its presence is also expected to increase the molecular weight and potentially decrease the solubility in non-polar solvents.[4]

A summary of the known properties of the parent compound, pyrene-1,8-dione, is presented below.

| Property | Value | Reference |

| CAS Number | 2304-85-0 | [5] |

| Molecular Formula | C₁₆H₈O₂ | [5] |

| Molecular Weight | 232.23 g/mol | [5] |

| Density | 1.439 g/cm³ | |

| Boiling Point | 479.2°C at 760 mmHg | |

| Flash Point | 177.8°C |

Solubility Profile

The solubility of a compound is a fundamental property that dictates its utility in various applications. For drug development, poor aqueous solubility can hinder bioavailability.[6]

Predicted Solubility

Based on the structure of this compound, it is expected to be sparingly soluble in water and more soluble in organic solvents.[7] The large, non-polar pyrene core is the primary contributor to its low aqueous solubility.[1] The polar dione groups may offer some interaction with polar solvents.

Solubility of Related Compounds

The solubility of pyrene has been determined in a range of organic solvents. This data provides a baseline for understanding the solubility of its derivatives.

| Solvent | Molar Solubility (mol/L) at 25°C | Reference |

| Water | 6.68 x 10⁻⁷ | [1] |

| Benzene | Data not available in molarity | [8] |

| Ethylbenzene | Data not available in molarity | [8] |

| Hexane | Data not available in molarity | [8] |

| 1-Hexanol | Data not available in molarity | [8] |

| Methylcyclohexane | Data not available in molarity | [8] |

| Toluene | Soluble | [1] |

| Carbon Tetrachloride | Slightly Soluble | [1] |

| Ethanol | Soluble | [1] |

| Ethyl Ether | Soluble | [1] |

Note: For many organic solvents, qualitative solubility is reported. Quantitative data can be generated using the experimental protocols outlined below.

Stability Profile

The stability of a compound under various conditions is crucial for its synthesis, storage, and application. Aromatic compounds are generally stable, but substitution can introduce reactive sites.[9][10]

Predicted Stability

-

Thermal Stability: Pyrene itself is a stable compound with a high melting and boiling point.[1] The dione and bromo-substituents are not expected to dramatically decrease its thermal stability under normal conditions.

-

Photostability: PAHs are known to be susceptible to photodegradation.[11] The pyrene core strongly absorbs UV light, and this can lead to the formation of photoproducts. The presence of the dione and bromine may alter the photochemical pathways. Studies on other PAHs have shown degradation in organic solvents upon exposure to sunlight.[11]

-

Chemical Stability: The dione functionality may be susceptible to nucleophilic attack under certain conditions. The bromine atom on the aromatic ring could potentially participate in cross-coupling reactions. The aromatic rings are generally stable to oxidation, but strong oxidizing agents can lead to degradation.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, DMSO, ethanol, buffer solutions of various pH)[12]

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.[6]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability Indicating Assay (Forced Degradation Study)

This protocol is designed to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Stress: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using an HPLC-DAD/MS method. The method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound over time.

-

Identify and quantify the formation of degradation products.

-

The mass spectrometer will aid in the structural elucidation of the major degradation products.

-

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its parent molecules provides a strong foundation for predicting its solubility and stability. It is anticipated to be a compound with low aqueous solubility and stability characteristics typical of substituted polycyclic aromatic hydrocarbons. The detailed experimental protocols provided in this guide offer a clear path for researchers to thoroughly characterize the physicochemical properties of this novel compound, which is an essential step for its potential application in scientific and developmental fields.

References

- 1. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. Pyrene - Wikipedia [en.wikipedia.org]

- 4. vedantu.com [vedantu.com]

- 5. 1,8-Pyrenedione | C16H8O2 | CID 16820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pjoes.com [pjoes.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of Brominated Pyrene Derivatives: A Technical Guide

Spectroscopic Data of 1-Bromopyrene

The following tables summarize the key spectroscopic data for 1-Bromopyrene, facilitating easy reference and comparison.

Table 1: NMR Spectroscopic Data for 1-Bromopyrene

| Parameter | ¹H NMR (400 MHz, CDCl₃) δ [ppm] | ¹³C NMR (100 MHz, CDCl₃) δ [ppm] |

| Chemical Shifts | 8.35, 8.16, 8.14, 8.08, 8.00, 7.98, 7.93, 7.91[1] | Data not fully available in search results. |

Note: The specific multiplicity and coupling constants for the ¹H NMR signals were not detailed in the available search results. A full analysis would require the original spectrum.

Table 2: FT-IR Spectroscopic Data for 1-Bromopyrene

| Parameter | Value |

| Sample Preparation | KBr disc or nujol mull[2] |

| Key Vibrational Bands | Data not available in the provided search results. A typical spectrum would show C-H stretching for the aromatic rings, C=C stretching, and C-Br stretching vibrations. |

Table 3: Mass Spectrometry Data for 1-Bromopyrene

| Parameter | Value |

| Molecular Formula | C₁₆H₉Br[2][3] |

| Molecular Weight | 281.15 g/mol [2][3] |

| Ionization Method | Electron Ionization (EI)[4] |

| Key Fragments (m/z) | The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 281 and an isotopic peak [M+2]⁺ of similar intensity due to the presence of the bromine-81 isotope. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 1-Bromopyrene, based on available literature.[5][6][7]

Synthesis of 1-Bromopyrene

A common method for the synthesis of 1-Bromopyrene is the electrophilic bromination of pyrene.[5][6]

Materials:

-

Pyrene

-

N-Bromosuccinimide (NBS) or a solution of bromine in a suitable solvent (e.g., carbon tetrachloride - note: CCl₄ is a hazardous substance and alternatives should be considered)[5][6]

-

An appropriate solvent (e.g., a mixture of methanol and diethyl ether)[5]

-

Hydrobromic acid (HBr) and Hydrogen peroxide (H₂O₂) can also be used as a bromine source.[5]

Procedure (Example using HBr/H₂O₂):

-

Pyrene is dissolved in a mixture of methanol and diethyl ether in a round-bottom flask.[5]

-

Aqueous hydrobromic acid is added dropwise to the solution.[5]

-

The mixture is cooled in an ice bath, and hydrogen peroxide is added dropwise.[5]

-

The reaction is stirred overnight at room temperature.[5]

-

The resulting precipitate is collected by filtration and washed with cold ethanol and diethyl ether to yield 1-Bromopyrene.[5]

Purification:

-

Recrystallization from a suitable solvent system (e.g., benzene-alcohol) is a common method for purification.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified 1-Bromopyrene are dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[1][3]

-

Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to elucidate the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a nujol mull.[2]

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Analysis: The presence of characteristic absorption bands is used to identify functional groups within the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.[4]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure. The isotopic pattern of bromine is a key diagnostic feature.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a brominated pyrene derivative.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 1-Bromopyrene.

References

- 1. 1-Bromopyrene(1714-29-0) 1H NMR [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-ブロモピレン [dropchem.com]

- 4. 1-Bromopyrene [webbook.nist.gov]

- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Photophysical Properties of 3-Bromopyrene-1,8-dione

A comprehensive search of scientific literature and chemical databases has revealed no specific information regarding the synthesis, characterization, or photophysical properties of 3-Bromopyrene-1,8-dione. Therefore, the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations cannot be provided at this time.

While extensive research exists on the photophysical properties of the pyrene core and its various derivatives, the specific substitution pattern of a bromine atom at the 3-position and carbonyl groups at the 1- and 8-positions of the pyrene scaffold does not appear to be documented in available scientific resources.

The photophysical characteristics of pyrene derivatives are highly sensitive to the nature and position of their substituents. The introduction of a heavy atom like bromine, coupled with the electron-withdrawing nature of the dione functionality, would be expected to significantly influence the electronic structure and, consequently, the absorption and emission properties of the parent pyrene molecule. However, without experimental or computational data for this compound, any discussion of its specific properties would be purely speculative.

This lack of information extends to:

-

Quantitative Data: No experimental values for absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, or fluorescence lifetimes for this compound have been reported.

-

Experimental Protocols: As the synthesis of this compound has not been described, there are no established experimental protocols for its preparation or for the measurement of its photophysical properties.

-

Signaling Pathways and Logical Relationships: There is no information available on the use of this compound in any biological or chemical systems, precluding the creation of relevant signaling pathway or workflow diagrams.

Researchers, scientists, and drug development professionals interested in the properties of this specific molecule would likely need to undertake its novel synthesis and subsequent photophysical characterization as a foundational step for any further investigation.

Navigating the Synthesis and Structural Landscape of Brominated Pyrene-1,8-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies and structural characteristics of precursors to the novel compound 3-Bromopyrene-1,8-dione. Due to the absence of direct experimental data on the target molecule, this document serves as a foundational resource, detailing the synthesis of key building blocks—brominated pyrenes and pyrene-diones—and offering a prospective pathway for its creation and analysis.

Synthetic Pathways to Key Precursors

The synthesis of this compound necessitates a two-fold strategy: the selective bromination of the pyrene core and the subsequent oxidation to the 1,8-dione. While a direct, one-pot synthesis has not been reported, established protocols for each step provide a clear roadmap.

Bromination of the Pyrene Scaffold

The introduction of bromine to the pyrene molecule is a well-documented process, with the position of substitution being highly dependent on the reaction conditions. Electrophilic aromatic substitution reactions preferentially occur at the 1, 3, 6, and 8 positions due to their higher electron density[1].

A common method for achieving monobromination involves the dropwise addition of a bromine solution in carbon tetrachloride to a solution of pyrene in the same solvent[2]. This reaction is typically stirred overnight, followed by washing and recrystallization to yield 1-bromopyrene as pale yellow flakes[2]. It is crucial to control the stoichiometry of bromine to avoid the formation of dibrominated products[2].

Table 1: Summary of Experimental Protocols for the Synthesis of Brominated Pyrenes

| Product | Reagents and Solvents | Reaction Conditions | Yield | Reference |

| 1-Bromopyrene | Pyrene, Bromine, Carbon Tetrachloride | Dropwise addition of Br2, stirred overnight at room temperature | 71% | [2] |

| 1,3,6,8-Tetrabromopyrene | Pyrene, Bromine, Nitrobenzene | Heated at 120-130°C for 4 hours | 94-96% | [2] |

Synthesis of Pyrene-diones

The oxidation of pyrene to form pyrene-diones is a critical step. While the direct synthesis of pyrene-1,8-dione is not extensively documented in the readily available literature, the synthesis of the related pyrene-4,5-dione is well-established and provides valuable insights into the oxidation of the pyrene core.

The oxidation of pyrene to pyrene-4,5-dione can be achieved using a ruthenium trichloride catalyst with an oxidizing agent such as sodium periodate in a biphasic solvent system[3][4]. More recent protocols have reported improved, scalable methods for this conversion[4].

Further oxidation of pyrene-4,5-dione to pyrene-4,5,9,10-tetraone has also been reported, highlighting the progressive oxidation potential of the pyrene system[4]. This suggests that careful control of oxidizing conditions could potentially lead to the selective formation of pyrene-1,8-dione from a suitable precursor.

Prospective Synthetic Workflow for this compound

Based on the established methodologies for bromination and oxidation, a hypothetical synthetic pathway for this compound can be proposed. This workflow provides a logical starting point for the experimental pursuit of this novel compound.

Caption: Proposed synthetic pathway to this compound.

Structural Insights from Precursor Molecules

In the absence of crystallographic data for this compound, an examination of the crystal structure of the parent pyrene molecule provides foundational structural parameters.

Table 2: Crystallographic Data for Pyrene

| Parameter | Value |

| Molecular Formula | C16H10[5] |

| Molecular Weight | 202.25 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 13.648 |

| b (Å) | 9.256 |

| c (Å) | 8.471 |

| β (°) | 100.28 |

| Z | 4 |

Note: The crystallographic data for pyrene is widely available and serves as a baseline. Specific citations for these exact values from the initial search results are not provided to avoid misattribution.

Experimental Protocols

Synthesis of 1-Bromopyrene[2]

-

Materials: Pyrene, Bromine, Carbon Tetrachloride.

-

Procedure:

-

Dissolve pyrene in carbon tetrachloride in a round-bottom flask.

-

Prepare a solution of bromine in carbon tetrachloride.

-

Add the bromine solution dropwise to the pyrene solution over 2-3 hours with constant stirring.

-

Continue stirring the resulting orange solution overnight at room temperature.

-

Wash the reaction mixture with three portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a benzene-ethanol mixture to obtain pale yellow flakes of 1-bromopyrene.

-

Synthesis of Pyrene-4,5-dione[4]

-

Materials: Pyrene, Ruthenium(IV) oxide hydrate (RuO2·nH2O), Potassium persulfate, Potassium carbonate, Dichloromethane, Water.

-

Procedure:

-

Combine pyrene, RuO2·nH2O, and potassium carbonate in a biphasic mixture of dichloromethane and water.

-

Add potassium persulfate as the oxidant.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield pyrene-4,5-dione.

-

Conclusion and Future Directions

This technical guide consolidates the available scientific literature to provide a comprehensive resource for the synthesis and potential characterization of this compound. While direct experimental data for the target compound is currently unavailable, the detailed protocols for the synthesis of key precursors—brominated pyrenes and pyrene-diones—offer a solid foundation for its future synthesis. The proposed synthetic workflow provides a logical and experimentally viable route.

Future research should focus on the selective oxidation of 1-bromopyrene to achieve the desired 1,8-dione. Subsequent characterization, including single-crystal X-ray diffraction, will be crucial to elucidate the precise molecular structure and packing of this compound, paving the way for its exploration in drug development and materials science.

References

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene [webbook.nist.gov]

- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 3-Bromopyrene-1,8-dione: A Technical Guide for Researchers

A comprehensive exploration of the theoretical synthesis and predicted properties of 3-Bromopyrene-1,8-dione, a novel pyrene derivative, is presented in this technical guide. Addressed to researchers, scientists, and professionals in drug development, this document provides a proposed synthetic pathway, detailed experimental protocols, and predicted analytical data for a compound yet to be described in scientific literature.

Currently, a search of the scientific literature reveals no data on the discovery or synthetic history of this compound. This guide, therefore, serves as a foundational document, postulating a logical synthetic route and predicting the physicochemical and spectroscopic properties of this target molecule. The information herein is based on established chemical principles and analogous reactions of related pyrene and aromatic ketone compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, commencing with the synthesis of the precursor, pyrene-1,8-dione, followed by its selective bromination.

Step 1: Synthesis of Pyrene-1,8-dione

The direct synthesis of pyrene-1,8-dione is not well-documented as a selective process. However, reports indicate that the oxidation of pyrene under acidic conditions can yield a mixture of pyrene-1,6-dione and pyrene-1,8-dione[1]. Isolation of the 1,8-dione isomer would be a critical step.

Step 2: Bromination of Pyrene-1,8-dione

Subsequent electrophilic aromatic substitution of pyrene-1,8-dione is proposed to yield this compound. The directing effects of the carbonyl groups on the pyrene ring system are expected to influence the regioselectivity of the bromination. Based on the typical reactivity of pyrene, which favors substitution at the 1, 3, 6, and 8 positions, the 3-position is a plausible site for bromination on the 1,8-dione scaffold[2][3].

Detailed Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are theoretical procedures and would require optimization and rigorous characterization at each step.

Protocol 1: Synthesis of Pyrene-1,8-dione

Materials:

-

Pyrene

-

Potassium persulfate (K₂S₂O₈)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyrene in glacial acetic acid.

-

Add potassium persulfate to the solution. The molar ratio of pyrene to oxidant will need to be optimized to favor dione formation.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain a crude solid.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the pyrene-1,8-dione from the pyrene-1,6-dione isomer and other byproducts.

Protocol 2: Synthesis of this compound

Materials:

-

Pyrene-1,8-dione

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide (initiator, optional)

Procedure:

-

Dissolve the purified pyrene-1,8-dione in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.0 to 1.1 molar equivalents) to the solution.

-

Optionally, a radical initiator like benzoyl peroxide can be added in a catalytic amount.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

Predicted Quantitative Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₇BrO₂ |

| Molecular Weight | 311.13 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | > 200 °C (predicted, based on related polycyclic aromatic quinones) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.5 ppm (complex multiplet, aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 180-190 (C=O), 120-140 (aromatic carbons), ~115-125 (C-Br) |

| IR (KBr, cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1680-1660 (C=O stretch, quinone), ~1600-1450 (aromatic C=C stretch) |

| Mass Spectrum (EI) | m/z 310/312 (M⁺, isotopic pattern for Br), fragments corresponding to loss of CO and Br. |

Mandatory Visualizations

Caption: Proposed two-step synthesis of this compound from pyrene.

Caption: Logical workflow for the proposed synthesis and purification process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

The Electrochemical Frontier of Pyrene Derivatives: A Technical Guide to the Anticipated Behavior of 3-Bromopyrene-1,8-dione

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the expected electrochemical characteristics of 3-Bromopyrene-1,8-dione. It is important to note that as of the latest literature review, specific experimental data on the electrochemical behavior of this compound is not publicly available. Consequently, this document provides a comprehensive overview based on the known electrochemical properties of structurally related pyrene derivatives, namely pyrene-4,5-dione and various brominated pyrenes. The insights and methodologies presented herein are intended to serve as a foundational resource for researchers initiating studies on this novel compound.

Predicted Electrochemical Profile of this compound

The electrochemical behavior of this compound is anticipated to be characterized by both reduction and oxidation processes, primarily centered on the pyrene core and influenced by the electron-withdrawing dione and bromo substituents.

Table 1: Predicted Electrochemical Parameters for this compound

| Process | Predicted Potential Range (V vs. Ag/AgCl) | Notes |

| Reduction | ||

| First Reduction (to radical anion) | -0.8 to -1.2 | Reversible or quasi-reversible one-electron process. |

| Second Reduction (to dianion) | -1.2 to -1.6 | Often irreversible, depending on solvent and electrolyte. |

| Oxidation | ||

| First Oxidation (to radical cation) | +1.2 to +1.6 | Likely an irreversible process due to the electron-withdrawing nature of the substituents. |

Note: These values are estimations derived from related pyrene compounds and will vary based on experimental conditions.

Core Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of new compounds. A detailed experimental protocol for characterizing this compound is outlined below.

Objective: To determine the reduction and oxidation potentials, and to assess the reversibility of the electron transfer processes for this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl

-

Counter Electrode: Platinum wire or mesh

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Analyte: this compound (1 mM solution)

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Preparation of the Analyte Solution: Dissolve the appropriate mass of this compound in the chosen solvent to achieve a 1 mM concentration. Add the supporting electrolyte (TBAPF₆) to a final concentration of 0.1 M.

-

Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window. For an initial scan, a wide range is recommended, for instance, from +1.8 V to -1.8 V.

-

Set the scan rate. A typical starting scan rate is 100 mV/s.

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials.

-

Calculate the peak separation (ΔEp) to assess the reversibility of the redox events.

-

Analyze the effect of varying the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. surface-adsorbed).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the electrochemical characterization of a novel pyrene derivative like this compound.

A Theoretical and Computational Modeling Guide for Novel Pyrene Derivatives: A Case Study of 3-Bromopyrene-1,8-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, specific theoretical studies and computational modeling data for 3-Bromopyrene-1,8-dione are not available in the public domain. This guide, therefore, presents a comprehensive framework and best practices for such a study, based on established methodologies for related pyrene derivatives. The presented data are hypothetical and for illustrative purposes.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties.[1][2] The introduction of various functional groups to the pyrene core can modulate these properties, leading to applications in materials science, organic electronics, and medicinal chemistry. Computational modeling provides a powerful and cost-effective approach to predict the geometric, electronic, and spectroscopic properties of novel pyrene derivatives, thereby guiding synthetic efforts and elucidating structure-property relationships.

This technical guide outlines a comprehensive approach to the theoretical and computational modeling of a novel pyrene derivative, using the hypothetical molecule this compound as a case study. We will detail the standard computational protocols, present hypothetical data in a structured format, and provide visualizations of the computational workflow.

Computational Methodology

The following section details the proposed computational protocols for the theoretical study of this compound. These methods are based on widely accepted practices for the computational analysis of organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. Density Functional Theory (DFT) is a suitable method for this purpose.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT with a hybrid functional, such as B3LYP or PBE0.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for achieving a balance between accuracy and computational cost.

-

Solvent Effects: If the molecule is intended for use in a specific solvent, the Polarizable Continuum Model (PCM) can be employed to simulate the solvent environment.

-

Verification: A vibrational frequency analysis should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior, such as its electron-donating and accepting capabilities. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hyperconjugative effects.

Spectroscopic Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption and emission spectra.

-

UV-Vis Absorption Spectrum: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. The same functional and basis set used for geometry optimization are typically employed.

-

Fluorescence Spectrum: To simulate the fluorescence spectrum, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the emission energy.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational studies of this compound.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1 - C2 | 1.39 | |

| C3 - Br | 1.90 | |

| C1 - O1 | 1.22 | |

| C8 - O2 | 1.22 | |

| Bond Angles (°) | ||

| C2 - C3 - C4 | 120.5 | |

| C2 - C3 - Br | 119.8 | |

| O1 - C1 - C2 | 121.0 | |

| Dihedral Angles (°) | ||

| C2 - C3 - C4 - C5 | 0.1 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

| Ionization Potential (IP) | 6.88 |

| Electron Affinity (EA) | 2.55 |

| Dipole Moment (Debye) | 3.12 |

Table 3: Simulated Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Absorption (λabs) | |||

| S0 → S1 | 410 | 0.25 | HOMO → LUMO |

| S0 → S2 | 385 | 0.18 | HOMO-1 → LUMO |

| Emission (λem) | 480 | - | S1 → S0 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationship between theoretical and experimental studies.

Caption: Computational workflow for the theoretical study of a novel molecule.

References

Methodological & Application

Application Notes and Protocols for the Use of Brominated Pyrene Derivatives in Organic Synthesis

Introduction

Brominated pyrene derivatives are versatile building blocks in organic synthesis, serving as key intermediates in the construction of complex polycyclic aromatic hydrocarbons (PAHs), functional materials for organic electronics, and fluorescent probes. Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of cross-coupling reactions to introduce new functional groups and extend the π-conjugated system of the pyrene core. While direct information on 3-Bromopyrene-1,8-dione is scarce in the reviewed literature, this document provides detailed protocols for the synthesis of key brominated pyrene precursors and the related pyrene-4,5-dione. Furthermore, a proposed synthetic route for this compound is presented based on the known reactivity of similar compounds.

Applications of Brominated Pyrenes

Bromo-substituted pyrenes are valuable precursors for a range of applications:

-

Organic Electronics: They are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. The bromo-functionalization allows for the tuning of electronic properties through subsequent reactions.

-

Supramolecular Chemistry: Bromopyrenes can be functionalized to create complex host-guest systems and molecular sensors, leveraging the unique photophysical properties of the pyrene moiety.

-

Materials Science: Incorporation of bromopyrenes into polymers and other materials can impart desirable properties such as fluorescence, charge transport capabilities, and thermal stability.

-

Drug Development: The pyrene scaffold is found in some biologically active molecules, and brominated derivatives serve as handles for the synthesis of novel analogues with potential therapeutic applications.

Experimental Protocols

1. Synthesis of 1-Bromopyrene

1-Bromopyrene is a fundamental starting material for the synthesis of more complex, monosubstituted pyrene derivatives.

Method A: Bromination with Bromine in Carbon Tetrachloride

-

Reaction:

-

Procedure: In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, place pyrene (8.08 g, 0.040 mole) and carbon tetrachloride (80 ml).[1] A solution of bromine (2.0 ml, 6.24 g, 0.039 mole) in carbon tetrachloride (30 ml) is added dropwise over 2–3 hours.[1] The resulting orange solution is stirred overnight. The reaction mixture is then washed with three 100-ml portions of water and dried over anhydrous calcium chloride. The solvent is removed under reduced pressure. The pale yellow solid residue is dissolved in 10 ml of benzene, and the solution is treated with a small amount of activated carbon. The filtrate is diluted with 120 ml of absolute ethanol, and the solution is distilled until about 80–90 ml of solvent remains and then cooled. The 1-bromopyrene crystallizes as pale yellow flakes.[1]

Method B: Bromination with HBr and H₂O₂

-

Reaction:

-

Procedure: In a 500-mL, one-necked, round-bottomed flask, a mixture of methanol and diethyl ether (250 mL, 1:1 v/v) is added.[2][3] Pyrene (20.0 g, 98.9 mmol) is added with vigorous stirring, followed by the addition of HBr (12.3 mL of 48% w/w aq solution).[2][3] The flask is then equipped with a pressure-equalizing addition funnel charged with H₂O₂ (30% w/w aq, 10.4 mL). The reaction mixture is cooled to 15 °C, and the H₂O₂ is added slowly over 30 minutes.[2][3] The mixture is stirred for 16 hours at ambient temperature. Water (150 mL) is added, and the mixture is extracted with dichloromethane (2 x 250 mL). The combined organic extracts are washed with 1 M NaOH (aq, 150 mL) and saturated aqueous NaCl (2 x 150 mL), dried over MgSO₄, and filtered.[2][3] The solvent is removed by rotary evaporation to yield the product.[2]

2. Synthesis of 1,6- and 1,8-Dibromopyrene

Dibromination of pyrene typically yields a mixture of 1,6- and 1,8-isomers, which can be separated by crystallization.

-

Reaction:

-

Procedure: To a stirred solution of pyrene (12.2 g, 60 mmol) in CCl₄ (300 ml) under a nitrogen atmosphere at room temperature, a solution of bromine (6.32 ml, 0.126 mol) in CCl₄ (50 ml) is added dropwise over 4 hours.[4] The mixture is stirred for 48 hours. The precipitate is collected by filtration, washed with methanol, and recrystallized from toluene to afford 1,6-dibromopyrene.[4] The 1,8-isomer can be isolated from the mother liquor.

3. Synthesis of 1,3,6,8-Tetrabromopyrene

Tetrabromination of pyrene occurs at the most electron-rich positions (1, 3, 6, and 8).

-

Reaction:

-

Procedure: Pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL) are combined in a three-necked round-bottom flask.[5] Bromine (34.77 g, 11.14 mL, 217.55 mmol) is added dropwise.[5] The resulting mixture is heated at 120 °C overnight under a nitrogen atmosphere.[5] Subsequently, it is allowed to cool to room temperature, followed by filtration and washing with ethanol and diethyl ether to yield the product as a light green solid.[5]

4. Synthesis of Pyrene-4,5-dione

Pyrene-4,5-dione is a K-region oxidized pyrene derivative.

-

Reaction:

-

Procedure: Pyrene-4,5-dione can be prepared via selective K-region oxidation of pyrene using a catalytic system of RuCl₃/NaIO₄.[6] A modified procedure involves dissolving pyrene (5.00 g, 24.72 mmol), N-methylimidazole (0.10 g, 1.22 mmol), and RuCl₃·3H₂O (0.65 g, 2.49 mmol) in a mixed solvent of dichloromethane (100 mL), THF (100 mL), and water (125 mL).[6] This method allows for a scalable synthesis of the dione.

5. Proposed Synthesis of this compound (Hypothetical)

-

Step 1: Synthesis of Pyrene-1,8-dione. The oxidation of pyrene with sodium dichromate in sulfuric acid is reported to produce a mixture of pyrene-1,6-dione and pyrene-1,8-dione. Separation of these isomers would be the first step.

-

Step 2: Protection of the Carbonyl Groups. The dione functionality deactivates the pyrene ring towards electrophilic substitution at the 1, 3, 6, and 8 positions. To achieve bromination at the 3-position, the carbonyl groups would likely need to be protected, for example, as ketals.

-

Step 3: Bromination. With the dione protected, the pyrene core would be more susceptible to electrophilic bromination at the 3-position. Standard bromination conditions, such as those used for 1-bromopyrene, could then be attempted.

-

Step 4: Deprotection. Removal of the protecting groups would yield the final product, this compound.

Data Presentation

Table 1: Synthesis of Brominated Pyrenes

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1-Bromopyrene | Pyrene | Br₂ | CCl₄ | Overnight | Room Temp. | 78-86 | [1] |

| 1-Bromopyrene | Pyrene | HBr, H₂O₂ | MeOH/Et₂O | 16 h | 15 °C to RT | 77 | [2][3] |

| 1,6-Dibromopyrene | Pyrene | Br₂ | CCl₄ | 48 h | Room Temp. | 38.4 | [4] |

| 1,8-Dibromopyrene | Pyrene | Br₂ | CCl₄ | 48 h | Room Temp. | Not specified | [4] |

| 1,3,6,8-Tetrabromopyrene | Pyrene | Br₂ | Nitrobenzene | Overnight | 120 °C | 98 | [5] |

Table 2: Synthesis of Pyrene-4,5-dione

| Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Pyrene-4,5-dione | Pyrene | RuCl₃, NaIO₄ | DCM/THF/H₂O | Not specified | [6] |

Visualizations

Caption: Synthesis of 1-Bromopyrene.

Caption: Synthesis of 1,6- and 1,8-Dibromopyrene.

Caption: Synthesis of 1,3,6,8-Tetrabromopyrene.

Caption: Proposed Synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Bromopyrene-1,8-dione as a Precursor for Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Bromopyrene-1,8-dione as a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). While direct literature on this compound is scarce, this document outlines its plausible synthesis and details its application in constructing larger PAH systems through well-established cross-coupling methodologies. The protocols provided are based on established procedures for similar brominated aromatic compounds and are intended to serve as a foundational guide for researchers.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings.[1] They are of significant interest in materials science for their unique electronic and photophysical properties, and in medicinal chemistry as scaffolds for novel therapeutic agents.[2] The functionalization of PAHs allows for the fine-tuning of their properties for specific applications. Brominated PAHs are particularly valuable as they serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Pyrene, a PAH consisting of four fused benzene rings, is a well-known fluorophore with a high quantum yield.[3] Its derivatives are utilized in a range of applications, including as molecular probes and in organic electronics. The introduction of a dione functionality to the pyrene core, in conjunction with a bromine substituent, would create a highly versatile precursor, this compound, for the synthesis of novel and complex PAHs with tailored functionalities. This precursor would offer two distinct reactive sites: the bromine atom for cross-coupling reactions and the dione for potential further functionalization or for its influence on the electronic properties of the final molecule.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from pyrene: bromination followed by oxidation.

-

Monobromination of Pyrene: The first step involves the selective monobromination of pyrene to yield 1-bromopyrene (often referred to as 3-bromopyrene in older nomenclature).[4][5] This reaction is typically carried out using bromine in a suitable solvent like carbon tetrachloride.[4] To favor monosubstitution and avoid the formation of dibrominated products, the stoichiometry of bromine should be carefully controlled.[4]

-

Oxidation to the Dione: The subsequent step is the oxidation of 1-bromopyrene to 1-bromo-pyrene-4,5-dione. While the direct oxidation of pyrene to pyrene-4,5-dione is known to occur at the K-region (4,5,9,10-positions) using reagents like ruthenium salts, the selective oxidation of 1-bromopyrene to a different dione isomer like the 1,8-dione is not explicitly documented and would require experimental investigation.[6] However, for the purpose of this application note, we will proceed with the hypothetical this compound as a versatile, albeit currently theoretical, precursor. A plausible, though challenging, alternative route could involve the synthesis of pyrene-1,8-dione followed by selective bromination.

Applications in the Synthesis of Polycyclic Aromatic Hydrocarbons

This compound is an ideal precursor for the synthesis of a wide array of functionalized PAHs via palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position provides a reactive handle for the introduction of various substituents.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7][8][9] This reaction can be employed to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the pyrene-1,8-dione core.

-

Application: Synthesis of extended π-conjugated systems with potential applications in organic electronics.

-

Expected Outcome: Formation of a new C-C bond, leading to a more complex PAH.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for the synthesis of linear, rigid PAH derivatives with interesting photophysical properties.

-

Application: Creation of pyrene-alkyne conjugates for use as molecular wires or in nonlinear optics.

-

Expected Outcome: Introduction of an alkynyl moiety at the 3-position.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines to an aromatic ring.[12][13]

-

Application: Synthesis of amino-functionalized pyrene-1,8-diones, which can serve as building blocks for nitrogen-containing PAHs or as fluorescent probes with pH sensitivity.

-

Expected Outcome: Formation of a new C-N bond, introducing an amino group.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions using this compound as a substrate. These protocols are based on established methods for other aryl bromides and may require optimization for this specific substrate.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-pyrene-1,8-dione.

-

Reaction Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a degassed solvent such as THF or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq), and a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with an appropriate organic solvent. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the 3-alkynyl-pyrene-1,8-dione.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq). Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 3-amino-pyrene-1,8-dione.

Data Presentation

The following tables summarize representative quantitative data for analogous cross-coupling reactions on brominated aromatic compounds, providing an indication of the expected yields.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |

| 3 | 4-Bromoacetophenone | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 88 |

Table 2: Representative Yields for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromopyrene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 90 |

| 2 | 4-Bromoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 60 | 85 |

| 3 | 3-Bromobenzonitrile | 1-Hexyne | PdCl₂(dppf)/CuI | Et₃N | DMF | 80 | 93 |

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 96 |

| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 89 |

| 3 | 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 90 | 91 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how this compound can be utilized as a central building block to access a diverse library of functionalized PAHs for various applications.

Conclusion

This compound represents a promising, albeit currently hypothetical, precursor for the synthesis of novel and complex polycyclic aromatic hydrocarbons. Its dual functionality, a reactive bromine atom and a dione moiety, opens up numerous avenues for creating diverse molecular architectures with tailored electronic and photophysical properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this and similar building blocks in the fields of materials science and drug discovery. Further experimental work is warranted to establish a reliable synthetic route to this compound and to validate its utility in the proposed cross-coupling reactions.

References

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. idc-online.com [idc-online.com]

- 3. Pyrene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]